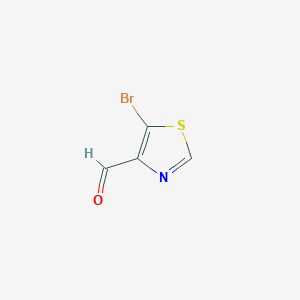
2-amino-5-bromopyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-bromopyrimidine-4-carbonitrile is an organic compound used in the synthesis of various chemicals . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile involves the reaction of 5-bromo-2-chloropyrimidine with potassium nitride . It is also used in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites .Molecular Structure Analysis
The molecular structure of 2-amino-5-bromopyrimidine-4-carbonitrile is represented by the formula C5H3BrN4 . It has a molecular weight of 199.01 .Chemical Reactions Analysis
2-amino-5-bromopyrimidine-4-carbonitrile is used in the synthesis of various compounds. For instance, it is employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites, and in the synthesis of 2-phthalimido-5-bromopyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-bromopyrimidine-4-carbonitrile include a molecular weight of 199.01 and a melting point of 254 °C .Safety and Hazards
2-amino-5-bromopyrimidine-4-carbonitrile is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to avoid its release into the environment .
Mecanismo De Acción
Target of Action
Brominated aromatic amine reagents like this compound are often used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It’s known that the bromine atom in the molecule can be replaced by other groups through nucleophilic substitution reactions. This enables the synthesis of a wide range of pyrimidine derivatives.
Biochemical Pathways
Given its role in the synthesis of various organic compounds, it can be inferred that this compound may influence a variety of biochemical pathways depending on the specific targets it interacts with.
Result of Action
As a key intermediate in the synthesis of various organic compounds, its effects would likely depend on the specific compounds it helps synthesize.
Action Environment
Safety information suggests that it should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dichloro-5-bromopyrimidine", "sodium cyanide", "ammonia", "ethanol", "water" ], "Reaction": [ { "Step 1": "2,4-dichloro-5-bromopyrimidine is reacted with sodium cyanide in ethanol and water to form 2-amino-5-bromopyrimidine-4-carbonitrile." }, { "Step 2": "The intermediate compound is then treated with ammonia in ethanol to yield the final product, 2-amino-5-bromopyrimidine-4-carbonitrile." } ] } | |
Número CAS |
1369485-79-9 |
Nombre del producto |
2-amino-5-bromopyrimidine-4-carbonitrile |
Fórmula molecular |
C5H3BrN4 |
Peso molecular |
199 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
